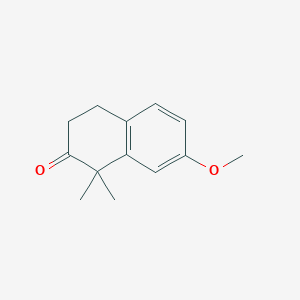
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
概要
説明
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, also known as 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalene-2(1H)-one, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 66-68°C and a boiling point of 223-224°C. It is soluble in polar solvents such as methanol and ethanol and is insoluble in water. 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively due to its unique properties and potential applications in various fields.
科学的研究の応用
Unusual Reactions and Derivative Synthesis
Reaction Pathways and Derivative Formation : Studies have investigated unusual reactions involving similar compounds to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. For instance, reactions of 4-methoxy-1-nitronaphthalene and 4-amino-1-nitronaphthalene with dimethyl phosphite under basic conditions yielded various naphthalene derivatives. Such reactions help understand reaction pathways and facilitate the synthesis of novel compounds (Danikiewicz & Mąkosza, 1987).
Synthesis of Novel Compounds : Research includes the synthesis of novel compounds such as 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its derivatives. Such synthetic processes often involve complex reactions and can lead to compounds with potential applications in various fields including material science and pharmaceuticals (Collins, Fallon, & Skene, 1994).
Exploration in Biochemistry and Pharmacology
Natural Product Research and Bioactivity : Research has been conducted on polyketides with different post-modifications from desert endophytic fungi. Compounds like 4,6,8-trihydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one were isolated and evaluated for bioactivities against plant pathogens and human cancer cell lines, although no significant biological effects were observed. This indicates ongoing efforts to explore the bioactive potential of compounds structurally related to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (Li et al., 2018).
Inhibitors in Enzymatic Processes : The synthesis and evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme involved in steroid biosynthesis, have been studied. This suggests potential applications in studying and modulating enzymatic pathways relevant to human health (Zhuang & Hartmann, 1998).
Synthetic Methods and Chemical Transformations
Acid-catalyzed Reactions : Research has explored the acid-catalyzed reactions of similar compounds, leading to the synthesis of various naphthalene derivatives. These studies are crucial in developing synthetic methodologies and understanding reaction mechanisms in organic chemistry (Johnson & Mander, 1978).
Functionalization of Methyl Groups : Studies have also been conducted on the functionalization of methyl groups in related compounds. Such research is significant for modifying the chemical properties of a compound, potentially leading to new applications in material science or pharmaceuticals (Jefford et al., 1984).
特性
IUPAC Name |
7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)11-8-10(15-3)6-4-9(11)5-7-12(13)14/h4,6,8H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWKUDWLZEPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

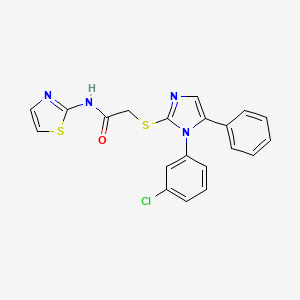
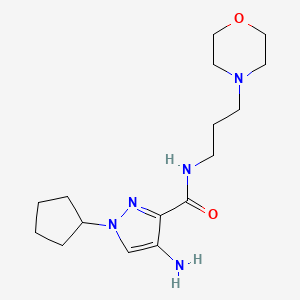
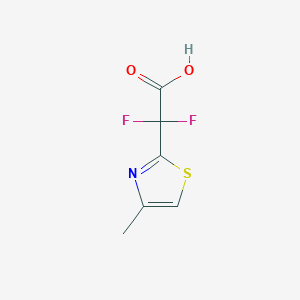
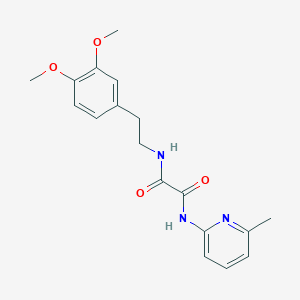
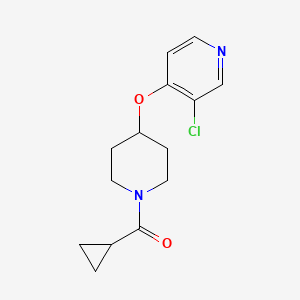
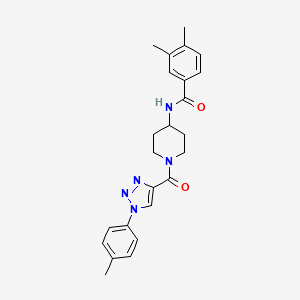

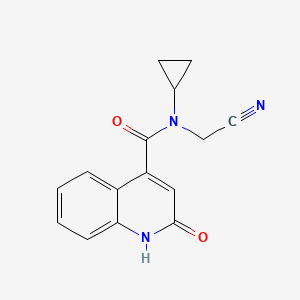
![4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870694.png)
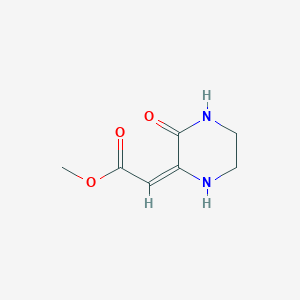

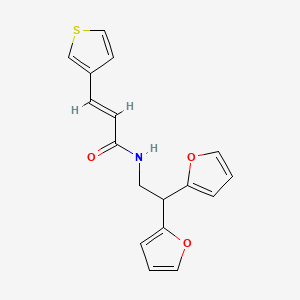
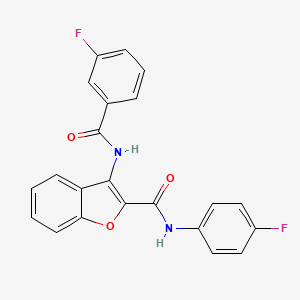
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2870700.png)